molecular formula C8H10O2 B1610005 3,6-Dimethylbenzene-1,2-diol CAS No. 2785-78-6

3,6-Dimethylbenzene-1,2-diol

Cat. No.: B1610005
CAS No.: 2785-78-6
M. Wt: 138.16 g/mol
InChI Key: RGUZWBOJHNWZOK-UHFFFAOYSA-N
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Description

3,6-Dimethylbenzene-1,2-diol (C₈H₁₀O₂), also known as 3,6-dimethylcatechol, is a vicinal diol characterized by hydroxyl groups at the 1,2-positions and methyl substituents at the 3,6-positions of the benzene ring. It is a naturally occurring compound isolated from endophytic fungi such as Penicillium spp. found in mangrove plants (Cerbera manghas) . Structurally, the methyl groups at positions 3 and 6 create steric and electronic effects that influence its biological activities.

Preparation Methods

Preparation via Catalytic Hydrogenation and Friedel-Crafts Reaction

One established synthetic route involves a multi-step sequence starting from suitable precursors, employing catalytic hydrogenation followed by a Friedel-Crafts type reaction mediated by aluminum (III) chloride.

  • Step 1: Catalytic Hydrogenation
    A precursor compound (referred to as compound 4 in the source) is hydrogenated in dry tetrahydrofuran (THF) using 10% palladium on carbon catalyst at 70°C under 725 psi hydrogen pressure for 48 hours. This step yields crude dimethyl catechol (compound 5) without purification.

  • Step 2: Friedel-Crafts Reaction
    Aluminum (III) chloride (AlCl3) is slowly added to a solution of crude dimethyl catechol and triethyl orthoformate in dry toluene. The mixture is stirred at 60°C for 2 hours, monitored by thin-layer chromatography (TLC) to ensure complete conversion. After acid work-up with 3 N hydrochloric acid and extraction, the intermediate product is isolated.

  • Step 3: Alkylation
    The intermediate is then subjected to benzyl bromide alkylation in the presence of potassium carbonate and potassium iodide in dry acetone under reflux for 13 hours. The product is purified by column chromatography.

  • Yield and Notes
    The overall yield from the starting material to the final product is reported as approximately 3.2%. NMR and mass spectrometry analyses confirm the formation of the desired compound at each step. The process requires careful control of reaction conditions and purification steps to achieve the target 3,6-dimethylbenzene-1,2-diol.

Step Reagents/Conditions Temperature Time Outcome
1 10% Pd/C, H2 (725 psi), THF 70°C 48 h Crude dimethyl catechol
2 AlCl3, triethyl orthoformate, toluene 60°C 2 h Friedel-Crafts intermediate
3 Benzyl bromide, K2CO3, KI, acetone (reflux) Reflux 13 h Alkylated product, purified
Yield Total yield from starting material - - ~3.2%

Hydroxylation of Dimethylbenzene Using Enzymatic and Chemical Methods

Another method involves the hydroxylation of dimethylbenzene derivatives to introduce the dihydroxy functionality on the aromatic ring.

  • Enzymatic Hydroxylation
    Dioxygenase enzymes can catalyze the regioselective hydroxylation of dimethylbenzene substrates, converting them into this compound. This biocatalytic approach offers high specificity and mild reaction conditions, although detailed procedural data are limited in the literature.

  • Chemical Hydroxylation
    Chemical methods employ catalytic systems or oxidizing agents to hydroxylate dimethylbenzene. For example, oxidation with potassium permanganate or hydrogen peroxide under acidic or basic conditions can yield hydroxylated products. However, these methods often require careful control to avoid over-oxidation or side reactions.

  • Substitution Reactions
    Electrophilic substitution reactions, such as nitration or halogenation, can be performed on catechol derivatives to modify the aromatic ring further, but these are generally subsequent steps rather than direct preparation methods for this compound itself.

Method Type Reagents/Conditions Advantages Limitations
Enzymatic Hydroxylation Dioxygenase enzymes, mild conditions High regioselectivity Limited scalability
Chemical Hydroxylation KMnO4, H2O2, acidic/basic media Readily available reagents Risk of over-oxidation
Electrophilic Substitution Halogens, nitrating agents Functional group diversity Not direct synthesis method

Synthetic Routes Involving Nitration and Reduction of Substituted Precursors

Research from academic theses and publications indicates that substituted benzene derivatives such as 1,2-dimethoxy-3,6-dimethylbenzene can be nitrated under controlled conditions, followed by reduction and demethylation steps to yield this compound.

  • Nitration
    Controlled nitration with nitric acid at 70°C for several hours introduces nitro groups at designated positions on the dimethoxybenzene ring.

  • Reduction and Demethylation
    Subsequent reduction of nitro groups and removal of methoxy protecting groups yield the dihydroxy compound.

  • Yields and Characterization
    Yields for nitration steps are moderate (~36.7%), with characterization confirmed by NMR and high-resolution mass spectrometry (HR-ESI-MS).

Summary Table of Preparation Methods

Preparation Method Key Reagents/Conditions Yield (%) Notes Reference
Catalytic hydrogenation + Friedel-Crafts Pd/C, H2 (725 psi), AlCl3, triethyl orthoformate, benzyl bromide ~3.2 Multi-step, requires purification
Enzymatic hydroxylation Dioxygenase enzymes Not specified High regioselectivity, mild conditions
Chemical hydroxylation KMnO4, H2O2, acidic/basic media Variable Risk of over-oxidation
Nitration and reduction of dimethoxy precursors HNO3 (70°C), reduction agents ~36.7 (nitration) Multi-step; intermediate isolation

Research Findings and Analytical Data

  • NMR and MS Analysis
    The synthesized this compound is typically characterized by proton (^1H) and carbon (^13C) nuclear magnetic resonance spectroscopy, confirming aromatic proton environments and methyl substituents. Mass spectrometry confirms molecular weight and purity.

  • Reaction Monitoring
    Thin-layer chromatography (TLC) is commonly used to monitor reaction progress, particularly in multi-step syntheses involving intermediate purification.

  • Purification Techniques Column chromatography on silica gel with solvent systems such as n-hexane and ethyl acetate mixtures is standard for isolating pure products.

Scientific Research Applications

Organic Synthesis

3,6-Dimethylbenzene-1,2-diol serves as a crucial building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions makes it valuable for creating pharmaceuticals and other organic compounds.

Pharmaceuticals

Due to its unique structure, this compound is utilized as an intermediate in developing therapeutic agents. Its reactivity allows for modifications that can enhance the efficacy of drug candidates.

Polymer Chemistry

In polymer chemistry, this compound is employed to synthesize polymers with desirable properties such as enhanced thermal stability and mechanical strength. This application is critical in producing materials for various industrial uses.

Biological Studies

Researchers utilize this compound to study enzyme-catalyzed reactions and metabolic pathways. Its hydroxyl groups can interact with biological molecules, influencing their structure and function.

Industrial Applications

The compound finds use in producing dyes, antioxidants, and other specialty chemicals. Its versatility makes it suitable for various applications in the chemical industry.

Types of Reactions

This compound can undergo several types of reactions:

  • Oxidation : This leads to the formation of quinones, which are important intermediates in organic synthesis.
  • Reduction : Reduction reactions yield dihydroxy derivatives.
  • Substitution : Electrophilic substitution can introduce various functional groups onto the benzene ring.

Common Reagents and Conditions

  • Oxidation Agents : Potassium permanganate and hydrogen peroxide.
  • Reducing Agents : Sodium borohydride or lithium aluminum hydride.
  • Electrophilic Reagents : Halogens (chlorine, bromine) and nitrating agents (nitric acid).

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity against pathogens such as methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

MicroorganismInhibition Zone (mm)
Methicillin-resistant S. aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Antioxidant Activity

The compound demonstrates notable antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models. This activity is attributed to its hydroxyl groups' ability to donate electrons to reactive species.

Anti-inflammatory Effects

Studies have shown that this compound can reduce inflammation markers in vitro by inhibiting pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases.

Case Study 1: Antibacterial Efficacy

A study investigated the antibacterial effects of various catechols, including this compound. The results indicated effective inhibition of MRSA growth in laboratory settings, suggesting its potential for developing new antibacterial agents.

Case Study 2: Antioxidant Potential

Another research project focused on oxidative stress-related disorders tested this compound's antioxidant capacity. Findings suggested it significantly reduced oxidative damage in neuronal cells exposed to hydrogen peroxide.

Applications in Agriculture

Recent studies have explored the use of this compound as a biopesticide due to its antifungal properties. It has been shown to inhibit fungal pathogens affecting crops, presenting a sustainable alternative to synthetic pesticides.

Comparison with Similar Compounds

Key Properties and Activities:

  • Antimicrobial Activity : Demonstrates inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Enzyme Inhibition : Acts as a potent inhibitor of urease from Sporosarcina pasteurii, with structural studies (PDB 6ZO3) revealing competitive binding to the enzyme's active site .
  • Natural Source : Synthesized by marine-derived fungi, highlighting its ecological role in microbial defense mechanisms .

Comparison with Structurally Similar Compounds

Methyl-Substituted Benzene Diols

(i) 3,4,5-Trimethylbenzene-1,2-diol

  • Structure : Methyl groups at 3,4,5-positions.
  • Source : Isolated from Penicillium citrinum .
  • Activity : Exhibits anti-MRSA activity but lacks urease inhibition reported for 3,6-dimethyl derivative .

(ii) 4-(3-Hydroxybutan-2-yl)-3,6-dimethylbenzene-1,2-diol

  • Structure : 3,6-dimethyl backbone with a hydroxybutyl side chain at position 3.
  • Source: Novel compound from Penicillium spp. .
  • Activity : Active against MRSA but less studied for enzyme interactions .

(iii) 3,4-Dibromo-5-(2-bromo-3,4-dihydroxybenzyl)benzene-1,2-diol

  • Structure : Brominated diol with a complex substituent at position 4.
  • Source : Red alga Rhodomela confervoides .
  • Activity : Potent antioxidant (DPPH/ABTS radical scavenging) and protein tyrosine phosphatase 1B (PTP1B) inhibition, relevant to anti-diabetes research .

Polycyclic Dihydrodiols in Carcinogenicity Studies

(i) trans-1,2-Dihydro-1,2-dihydroxy-5-methylchrysene (5-MeC-1,2-diol)

  • Structure : Methyl group in the bay region of chrysene.
  • Activity : Strong tumor initiator in mouse skin due to efficient metabolic activation to dihydrodiol epoxides, forming DNA adducts .

(ii) trans-1,2-Dihydro-1,2-dihydroxy-6-methylchrysene (6-MeC-1,2-diol)

  • Structure : Methyl group outside the bay region.
  • Activity : Weak tumorigenicity due to lower reactivity of its dihydrodiol epoxide .

(i) (E)-4-Styrylbenzene-1,2-diol

  • Structure : Styryl group extends conjugation.
  • Application : Used as an amyloid fibril probe with extended fluorescence lifetimes .
  • Contrast : Unlike 3,6-dimethyl derivatives, this compound lacks significant bioactivity but is tailored for optical applications .

Structure-Activity Relationship (SAR) Analysis

Compound Substituents Key Activities Mechanistic Insight
3,6-Dimethylbenzene-1,2-diol 3,6-dimethyl Anti-MRSA, urease inhibition Methyl groups optimize steric fit for enzyme binding .
3,4,5-Trimethylbenzene-1,2-diol 3,4,5-trimethyl Anti-MRSA Additional methyl group reduces enzymatic access .
Bromophenols (e.g., from R. confervoides) Bromo, hydroxy, methoxy Antioxidant, PTP1B inhibition Bromine enhances electron withdrawal, boosting radical scavenging .
5-MeC-1,2-diol Bay-region methyl High tumorigenicity Methyl group stabilizes reactive dihydrodiol epoxide .

Biological Activity

3,6-Dimethylbenzene-1,2-diol, also known as 3,6-dimethylcatechol, is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, including medicine and agriculture.

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₁₀O₂
  • CAS Number : 2785-78-6
  • Molecular Weight : 138.17 g/mol

The compound features two hydroxyl groups positioned on a benzene ring that is further substituted with two methyl groups at the 3 and 6 positions. This structural configuration contributes to its chemical reactivity and biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Hydroxylation of Dimethylbenzene : Using dioxygenase enzymes to introduce hydroxyl groups.
  • Chemical Reactions : Employing catalytic methods that facilitate the addition of hydroxyl groups to the aromatic ring.

Antimicrobial Properties

This compound has demonstrated notable antibacterial activity against various pathogens. A study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria . The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Microorganism Inhibition Zone (mm) Reference
Methicillin-resistant S. aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models. This activity is attributed to the presence of hydroxyl groups that can donate electrons to reactive species .

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation markers in vitro. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for therapeutic applications in inflammatory diseases .

Case Study 1: Antibacterial Efficacy

A study investigated the antibacterial effects of various catechols, including this compound. The results indicated that this compound effectively inhibited the growth of MRSA in laboratory settings. The study concluded that its application could be beneficial in developing new antibacterial agents .

Case Study 2: Antioxidant Potential

In another research project focusing on oxidative stress-related disorders, this compound was tested for its antioxidant capacity. The findings suggested that it significantly reduced oxidative damage in neuronal cells exposed to hydrogen peroxide .

Applications in Agriculture

Recent studies have explored the use of this compound as a biopesticide due to its antifungal properties. It has been shown to inhibit fungal pathogens affecting crops, thus presenting a sustainable alternative to synthetic pesticides .

Q & A

Basic Research Questions

Q. What synthetic routes and spectroscopic techniques are used for 3,6-Dimethylbenzene-1,2-diol?

  • Methodological Answer : Synthesis typically involves methylating benzene-1,2-diol derivatives using alkylating agents (e.g., methyl halides) under acidic or basic conditions. Structural characterization employs 1H/13C NMR to confirm substitution patterns and IR spectroscopy to identify hydroxyl and methyl groups. For example, NMR chemical shifts for methyl groups in related diols (e.g., 3-Methylbenzene-1,2-diol) appear at δ 2.2–2.5 ppm, while hydroxyl protons resonate at δ 5.0–6.0 ppm . IR peaks near 3200–3500 cm⁻¹ indicate O-H stretching .

Q. How is genotoxicity evaluated for benzene-1,2-diol derivatives like this compound?

  • Methodological Answer : A tiered approach combines in vitro assays (Ames test for mutagenicity, micronucleus test for chromosomal damage) and in vivo studies (comet assay, transgenic rodent models). The Threshold of Toxicological Concern (TTC) for DNA-reactive mutagens (0.0025 μg/kg/day) is applied when exposure exceeds safe levels. If exceeded, further in vivo testing is required, as outlined by EFSA for benzene-1,2-diol derivatives .

Q. What storage conditions ensure the stability of this compound?

  • Methodological Answer : Stability is maintained by storing the compound at -20°C in anhydrous solvents (e.g., DMSO or ethanol) to prevent hydrolysis or oxidation. Accelerated aging studies under varying pH and temperature (e.g., 25–60°C, pH 2–10) with HPLC monitoring can identify degradation products. Similar protocols are used for sensitive diol derivatives .

Advanced Research Questions

Q. How do methyl substituents influence catalytic oxidation pathways of vicinal diols?

  • Methodological Answer : Methyl groups alter steric and electronic environments, affecting reaction selectivity. Isotopic H-D exchange experiments and kinetic studies reveal that electron-donating methyl groups stabilize intermediates during oxidation. For example, gold catalysts on carbon selectively oxidize ethane-1,2-diol to α-hydroxy carboxylates (90–100% selectivity), with steric hindrance from substituents slowing reaction rates .

Q. What methodologies assess antioxidant activity in methyl-substituted diols?

  • Methodological Answer : DPPH and ABTS radical scavenging assays quantify antioxidant capacity. Methyl groups at positions 3 and 6 may enhance radical stabilization via electron donation. Bromophenol derivatives (e.g., 3,4-dibromo-5-((methylsulfonyl)methyl)benzene-1,2-diol) show potent activity (>90% radical inhibition) compared to controls like ascorbic acid, suggesting similar SAR for methylated analogs .

Q. How can reaction intermediates of this compound be tracked in multi-step oxidation?

  • Methodological Answer : UV-Vis spectrometry coupled with global analysis algorithms (e.g., Specfit) resolves transient species. For example, HOCl-dopamine interactions generate intermediates like 4-(2-aminoethyl)cyclohexa-3,5-diene-1,2-dione, detected via time-resolved spectral deconvolution .

Q. What analytical strategies validate stability under experimental conditions?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and NMR stability assays under oxidative (H₂O₂) or thermal stress (40–80°C) identify degradation products. Protocols from EFSA’s evaluation of benzene-1,2-diol derivatives recommend LC-MS/MS for quantifying trace impurities .

Q. How is the Threshold of Toxicological Concern (TTC) applied to this compound?

  • Methodological Answer : Physiologically Based Pharmacokinetic (PBPK) modeling estimates systemic exposure, which is compared to the TTC threshold (0.0025 μg/kg/day). Exceeding this threshold mandates in vivo genotoxicity testing, as per EFSA guidelines for structurally related compounds .

Properties

IUPAC Name

3,6-dimethylbenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-5-3-4-6(2)8(10)7(5)9/h3-4,9-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUZWBOJHNWZOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00466788
Record name 3,6-Dimethylcatechol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2785-78-6
Record name 3,6-Dimethylpyrocatechol
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Record name 3,6-Dimethylcatechol
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Record name 3,6-dimethylbenzene-1,2-diol
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Record name 3,6-DIMETHYLPYROCATECHOL
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3,6-Dimethylbenzene-1,2-diol
3,6-Dimethylbenzene-1,2-diol
3,6-Dimethylbenzene-1,2-diol
3,6-Dimethylbenzene-1,2-diol
3,6-Dimethylbenzene-1,2-diol
3,6-Dimethylbenzene-1,2-diol

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